Folic acid

Vue d'ensemble

Description

Il est essentiel pour la synthèse de l'ADN et de l'ARN, et joue un rôle important dans le métabolisme des acides aminés nécessaires à la division cellulaire et à la croissance . L'acide folique est particulièrement important pendant les périodes de croissance rapide, comme la grossesse et le développement fœtal, et il est couramment utilisé pour prévenir et traiter les carences en folates et certains types d'anémie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide folique peut être synthétisé par un processus chimique en plusieurs étapes. Une méthode courante implique la réaction de l'acide p-aminobenzoïl-L-glutamique avec la 2,4,5-triamino-6-hydroxypyrimidine en milieu acide pour former de l'acide folique . La réaction nécessite généralement un environnement contrôlé avec des conditions spécifiques de température et de pH pour assurer la bonne formation du composé.

Méthodes de production industrielle

Dans les milieux industriels, l'acide folique est produit par une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour maintenir les conditions de réaction nécessaires. Le produit final est ensuite purifié par cristallisation et d'autres techniques pour atteindre la qualité et la pureté souhaitées .

Analyse Des Réactions Chimiques

Bioactivation of Folic Acid

This compound needs to be reduced to tetrahydrofolate (THF) to perform its biological functions . This reduction occurs in two steps, both catalyzed by dihydrofolate reductase.

- Step 1 : this compound is reduced to dihydrofolate.

- Step 2 : Dihydrofolate is further reduced to THF.

Both steps consume one molecule of NADPH (derived from vitamin B3) and produce one molecule of NADP . A one-carbon methyl group is added to THF via serine hydroxymethyltransferase (SHMT), yielding 5,10-methylenetetrahydrofolate (5,10-CH2-THF). This reaction also uses serine and pyridoxal phosphate (PLP; vitamin B6) and produces glycine and pyridoxal . Methylenetetrahydrofolate dehydrogenase (MTHFD2) then oxidizes 5,10-methylenetetrahydrofolate to produce 5-formyl-THF and 10-formyl-THF .

Alternative carbon sources like formate can also contribute to the THF-bound one-carbon pool. Formate-tetrahydrofolate ligase adds a one-carbon unit to THF, resulting in 10-formyl-THF. Glycine, histidine, and sarcosine can also directly contribute to this pool .

Role as a One-Carbon Unit Carrier

Folate coenzymes can carry single carbons in formaldehyde and formate oxidation states . Tetrahydrofolate can bind to three different oxidation states of carbon: methanol, formaldehyde, and formate . The biosynthetic pathways of methionine, homocysteine, purines, and thymine depend on one-carbon units provided by THF .

Formyltetrahydrofolate (f-THF) forms from THF and a formate molecule activated by phosphorylation. Inactive carboxylates can be activated by phosphorylation within the enzyme's active site for immediate reaction with the incoming amine group of THF .

Chemical Reactions with Various Reagents

This compound can undergo various chemical reactions resulting in different derivatives .

- Reactions with Ethyl Pyruvate: Reacting this compound with ethyl pyruvate in a 1:1 ratio yields an imidazo[2,1-b]pteridine derivative. A 1:2 ratio leads to the formation of N,N-disubstituted this compound .

- Reactions with Triethyl Orthoformate and Aldehydes: Reacting this compound with these reagents leads to methylidene amino derivatives .

- Reactions with Thioformic Acid Hydrazide: The reaction of this compound with thioformic acid hydrazide yields a thiosemicarbazide derivative, which can cyclize with ethyl chloroformate to form a 1,3,4-triazole thione derivative .

- Reactions with Acetylacetone, Ethyl Acetoacetate, Ethyl Cyanoacetate, and Ethyl Chloroacetate: These reactions produce fused pyrimidine, fused primidone, and fused imidazolidinone to the pteridine ring .

- Reaction with Ninhydrin: Reacting this compound with ninhydrin yields indeno[2′,1′:4,5]imidazo[2,1-b]pteridine .

Breakdown of this compound

Under hydrothermal treatment at 200 °C, this compound breaks down into fragments, but the pteridine moiety remains intact, evolving into 6-formylpterin . The breakdown primarily involves the glutamate and PABA fragments, while the light-emitting pteridine remains intact .

Adverse Reactions and Hypersensitivity

- Allergic Reactions: Some individuals may experience IgE-mediated allergy to this compound, manifesting as urticaria and loss of consciousness .

- Skin Reactions: Fixed drug eruptions, characterized by round erythematous-violaceous maculae associated with itching and burning, have been reported .

- Anaphylaxis: Anaphylactic shock has been reported after ingesting this compound, even from fortified foods .

Potential Risks of High this compound Intake

High doses of this compound might have adverse effects .

- Cancer Risk: Some research suggests that high daily doses (0.8-1.2 mg) might increase the risk of cancer or heart attack .

- Mental Decline: Excess this compound intake may speed up age-related mental decline, especially in individuals with low vitamin B12 levels .

- Masking Vitamin B12 Deficiency: High this compound intake can mask vitamin B12 deficiency, potentially leading to neurological damage if the deficiency is not addressed .

Applications De Recherche Scientifique

Preventing Neural Tube Defects (NTDs)

Folic acid is most widely recognized for its role in preventing neural tube defects during pregnancy. Research indicates that adequate this compound intake before conception and during early pregnancy can significantly reduce the risk of NTDs such as spina bifida and anencephaly.

- Mechanism : this compound is essential for DNA synthesis and repair, which is critical during the rapid cell division that occurs in early fetal development. A deficiency can lead to improper closure of the neural tube .

- Recommendations : The CDC recommends that women of childbearing age consume 400 micrograms of this compound daily, ideally starting at least one month before conception and continuing through the first trimester .

Treatment of Megaloblastic Anemia

This compound is used therapeutically to treat megaloblastic anemia, a condition characterized by the production of abnormally large red blood cells due to impaired DNA synthesis.

- Clinical Evidence : this compound supplementation effectively restores normal hematopoiesis in individuals with folate deficiency. It is particularly beneficial for patients with malabsorption syndromes or those on certain medications like methotrexate .

- FDA Approval : The FDA recognizes this compound for treating megaloblastic anemia caused by folate deficiency, underscoring its established clinical utility .

Cognitive Health

Emerging research suggests that this compound may play a role in cognitive health, particularly in older adults. Elevated homocysteine levels, which can be lowered by folate supplementation, are associated with cognitive decline.

- Studies : A combination of this compound and vitamin B12 has been shown to improve cognitive performance compared to either vitamin alone. This suggests potential benefits for preventing cognitive impairment in aging populations .

- Cognitive Development in Offspring : Maternal intake of this compound during pregnancy has been linked to better cognitive outcomes in children. A study found that higher maternal folate levels were associated with improved cognitive-adaptive scores in 4-year-old children .

Other Therapeutic Applications

Beyond its primary uses, this compound has several other therapeutic applications:

- Cancer Prevention : Some studies suggest that adequate folate levels may protect against certain cancers, including colorectal cancer and cervical dysplasia .

- Dermatological Uses : this compound has been explored for its potential benefits in dermatology, including the treatment of vitiligo and enhancing skin healing processes .

- Cardiovascular Health : By lowering homocysteine levels, this compound may contribute to cardiovascular health, although more research is needed to establish definitive benefits .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound supplementation:

- Case Study on NTD Prevention : A comprehensive review of observational studies demonstrated a consistent association between this compound supplementation and reduced incidence of NTDs across diverse populations .

- Public Health Initiatives : Various countries have implemented food fortification programs with this compound to address deficiencies in the population. These initiatives have shown significant reductions in NTD rates since their implementation .

Mécanisme D'action

Folic acid is biochemically inactive and must be converted to its active form, tetrahydrothis compound, by the enzyme dihydrofolate reductase (DHFR) . Tetrahydrothis compound acts as a coenzyme in various metabolic processes, including the synthesis of purines, pyrimidines, and methionine. These processes are essential for DNA and RNA synthesis and for the proper functioning of the body’s cells .

Comparaison Avec Des Composés Similaires

L'acide folique est souvent comparé à d'autres composés similaires, tels que :

Folate : La forme naturelle de la vitamine B9 que l'on trouve dans les aliments.

Acide folinique :

Méthyltétrahydrofolate : La principale forme de folate que l'on trouve dans le sang et qui est impliquée dans divers processus métaboliques.

L'acide folique est unique par sa stabilité et sa biodisponibilité, ce qui en fait la forme préférée pour la supplémentation et la fortification des aliments .

Activité Biologique

Folic acid, also known as vitamin B9, is a water-soluble vitamin that plays a crucial role in numerous biological processes in the human body. Its primary biological activity is linked to its involvement in DNA synthesis, repair, and methylation, as well as its role in amino acid metabolism. This article explores the biological activity of this compound, including its metabolism, physiological functions, and implications for health, particularly during pregnancy.

This compound Metabolism

This compound undergoes several transformations in the body to become biologically active. The process begins with the absorption of dietary folate in the small intestine, where it is converted into monoglutamate forms by the enzyme folylpoly-gamma-glutamate carboxypeptidase . Once absorbed, this compound is transported to the liver where it is metabolized by dihydrofolate reductase (DHFR) into dihydrofolate and subsequently into tetrahydrofolate (THF). The active form, 5-methyltetrahydrofolate (5-MTHF), is then produced and serves as a carrier of one-carbon units essential for various biochemical reactions .

Physiological Functions

1. DNA Synthesis and Repair

this compound is vital for nucleotide metabolism, which is necessary for DNA synthesis and repair. It acts as a coenzyme in the conversion of homocysteine to methionine, a critical step in DNA methylation processes .

2. Amino Acid Metabolism

this compound participates in the methionine cycle, which involves the conversion of histidine to glutamic acid and plays a role in protein synthesis .

3. Cellular Functions

Folate derivatives are involved in various cellular functions including cell division and differentiation, making them essential for growth and development .

Maternal Health and Pregnancy

Numerous studies have highlighted the importance of this compound supplementation during pregnancy to reduce the risk of congenital anomalies, particularly neural tube defects (NTDs). For instance:

- A case-control study found that this compound supplementation reduced NTD prevalence by 68% among Aboriginal infants following food fortification initiatives .

- In Iran, a study demonstrated that this compound consumption led to a 79% reduction in NTDs among women with pregnancies complicated by birth defects .

Cognitive Development

Research indicates that maternal this compound status during pregnancy may influence cognitive outcomes in children. A systematic review suggested that adequate folate levels are associated with improved cognitive development and reduced risk of behavioral issues .

Case Study 1: Maternal this compound Supplementation

A meta-analysis involving over 18,000 cases indicated a significant association between maternal folate supplementation and reduced risk of congenital heart defects (CHDs). This study underscored the necessity for continued investigation into optimal dosages and timing of supplementation .

Case Study 2: this compound Fortification Impact

In Australia, mandatory this compound fortification resulted in a marked increase in dietary intake among women of childbearing age, eliminating folate deficiency and significantly decreasing NTD rates .

Summary Table: Biological Functions of this compound

| Function | Description |

|---|---|

| DNA Synthesis | Essential for nucleotide metabolism; aids in DNA repair |

| Amino Acid Metabolism | Involved in methionine cycle; converts histidine to glutamic acid |

| Cell Division | Supports cell growth and differentiation |

| Cognitive Development | Influences neurodevelopment; linked to reduced behavioral issues |

Propriétés

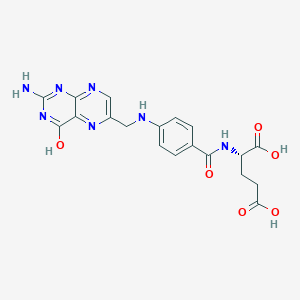

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt) | |

| Record name | Folic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022519 | |

| Record name | Folic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13900 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

6.2X10-20 mm Hg at 25 °C /Estimated/ | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Folic acid, as it is biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase (DHFR). These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. Using vitamin B12 as a cofactor, folic acid can normalize high homocysteine levels by remethylation of homocysteine to methionine via methionine synthetase., Folic acid, after conversion to tetrahydrofolic acid, is necessary for normal erythropoiesis, synthesis of purine and thymidylates, metabolism of amino acids such as glycine and methionine, and the metabolism of histidine., The principal biochemical function of folates is the mediation of one-carbon transfer reactions. 5-Methyltetrahydrofolate donates a methyl group to homocystine, in the conversion of homocystine to L-methionine. ... 5,10-Methyltetrahydrofolate is regenerated from tetrahydrofolate via the enzyme serine hydroxymethyltransferase, a reaction, which in addition to producing 5,10-methyltetrahydrofolate, yields glycine. ... 5,10-methyltetrahydrofolate, supplies the one carbon group for the methylation of deoxyuridylic acid to form the DNA precursor thymidylic acid. This reaction is catalyzed by thymidylate synthase and the folate product of the reaction is dihydrofolate. Dihydrofolate is converted to tetrahydrofolate via the enzyme dihydrofolate reductase ... | |

| Record name | Folic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water | |

CAS No. |

59-30-3 | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Folic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Folic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | folic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Glutamic acid, N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Folic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Folic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Folic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935E97BOY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2002 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

482 °F (decomposes) (NTP, 1992), 250 °C | |

| Record name | FOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20419 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Folic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.